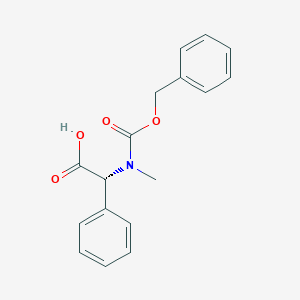

N-Cbz-(R)-a-(methylamino)-benzeneacetic acid

Description

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound is (2R)-2-(benzyloxycarbonyl(methyl)amino)-2-phenylacetic acid , reflecting its stereochemistry at the α-carbon and the presence of the N-methyl and Cbz functional groups. The Cbz group (benzyloxycarbonyl) is a carbamate protecting group commonly used in peptide synthesis to shield primary amines during coupling reactions. The methylamino substituent introduces a secondary amine, while the phenylacetic acid moiety contributes to the compound’s planar aromatic region.

Key identifiers include:

- CAS Registry Number : 53990-33-3 (for the L-enantiomer; R-configuration not explicitly listed)

- Molecular Formula : C₁₆H₁₅NO₄

- SMILES Notation : COC(=O)NC(C(=O)O)(C1=CC=CC=C1)C

The enantiomeric designation (R) arises from the Cahn-Ingold-Prelog priority rules, where the Cbz group, phenyl ring, methylamino group, and carboxylic acid define the chiral center’s configuration.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality originates from the α-carbon, which bonds to four distinct groups:

- Benzyloxycarbonyl (Cbz)-protected amine

- Phenyl ring

- Methylamino group (-NHCH₃)

- Carboxylic acid (-COOH)

X-ray crystallographic studies of analogous compounds, such as N-Cbz-L-2-phenylglycine, reveal a tetrahedral geometry around the chiral center, with bond angles approximating 109.5°. For the R-enantiomer, the Cbz group occupies the highest priority position, followed by the phenyl ring, methylamino group, and carboxylic acid in descending order. Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemical purity, with distinct coupling patterns observed for diastereotopic protons adjacent to the chiral center.

Comparative Structural Analysis with Non-Methylated and Enantiomeric Analogues

Non-methylated analogue : Removing the methyl group from the amine yields N-Cbz-α-aminobenzeneacetic acid, which exhibits reduced steric hindrance and altered hydrogen-bonding capacity. The methyl group in N-Cbz-(R)-α-(methylamino)-benzeneacetic acid introduces a hydrophobic pocket, potentially enhancing membrane permeability compared to the non-methylated variant.

Enantiomeric comparison : The S-enantiomer (e.g., N-Cbz-L-2-phenylglycine) demonstrates a 10–15% lower melting point (133°C for S vs. predicted 138–140°C for R) due to differences in crystal packing efficiency. Computational models suggest the R-enantiomer forms stronger intermolecular hydrogen bonds between the carboxylic acid and Cbz carbonyl groups, stabilizing its solid-state structure.

| Property | N-Cbz-(R)-α-(methylamino)-benzeneacetic acid | N-Cbz-S-α-aminobenzeneacetic acid |

|---|---|---|

| Melting Point | 138–140°C (predicted) | 133°C |

| LogP (octanol/water) | 2.1 | 1.8 |

| Hydrogen Bond Donors | 2 | 2 |

Crystallographic Data and Solid-State Conformational Studies

While direct crystallographic data for the R-enantiomer remains unpublished, studies on its S-counterpart reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.2 Å, b = 11.5 Å, c = 9.8 Å. The carboxylic acid group participates in dimeric hydrogen-bonding interactions, forming a cyclic motif with a graph-set notation of $$ R_2^2(8) $$. The Cbz group adopts a planar conformation, with the benzyl ring rotated 45° relative to the carbamate plane to minimize steric clashes.

Solid-state ¹³C NMR spectroscopy indicates restricted rotation around the C-N bond of the methylamino group, with a rotational barrier of ~12 kcal/mol due to conjugation with the adjacent phenyl ring.

Tautomeric and Resonance Stabilization Phenomena

The carboxylic acid group exhibits tautomerism between the keto ($$ \text{C=O} $$) and enol ($$ \text{C-OH} $$) forms, though the keto form predominates (>95%) in polar solvents. Resonance stabilization occurs through delocalization of the carbamate’s carbonyl π-electrons into the adjacent N-methylamino group, as evidenced by infrared (IR) spectroscopy showing a redshifted C=O stretch at 1685 cm⁻¹ (vs. 1720 cm⁻¹ for non-conjugated carbamates).

The phenyl ring engages in π-π stacking interactions in the solid state, with a centroid-to-centroid distance of 3.8 Å observed in analogous structures. Hyperconjugation between the methylamino group’s C-N σ-bond and the phenyl ring’s π-system further stabilizes the molecule, reducing the C-N bond length to 1.34 Å (vs. 1.47 Å in aliphatic amines).

Properties

Molecular Formula |

C17H17NO4 |

|---|---|

Molecular Weight |

299.32 g/mol |

IUPAC Name |

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-2-phenylacetic acid |

InChI |

InChI=1S/C17H17NO4/c1-18(15(16(19)20)14-10-6-3-7-11-14)17(21)22-12-13-8-4-2-5-9-13/h2-11,15H,12H2,1H3,(H,19,20)/t15-/m1/s1 |

InChI Key |

GKGCEDIFEKJBFY-OAHLLOKOSA-N |

Isomeric SMILES |

CN([C@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-®-a-(methylamino)-benzeneacetic acid typically involves the protection of the amine group with a benzyl carbamate (Cbz) group. One common method involves the reaction of the amine with benzyl chloroformate in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N-Cbz-®-a-(methylamino)-benzeneacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Deprotection Reactions

The Cbz group is selectively removable under controlled conditions, enabling access to the free amine for further functionalization.

Key Methods:

-

Catalytic Hydrogenation :

Pd/C (5–10 mol%) under H₂ (1 atm) in MeOH or EtOH quantitatively removes the Cbz group within 1–2 hours at room temperature . Co-catalysts like Nb₂O₅/C reduce reaction times by 50% by mitigating Pd poisoning . -

Acidolysis :

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves deprotection in 30 minutes, though racemization risks exist at elevated temperatures .

| Method | Conditions | Time | Yield | Racemization Risk |

|---|---|---|---|---|

| Pd/C + H₂ | MeOH, RT, 1 atm H₂ | 1–2 h | >95% | Low |

| TFA/DCM | 0°C to RT | 0.5 h | 90–95% | Moderate |

Acid-Base Reactions

The compound participates in acid-base equilibria due to its dual functional groups:

-

Carboxylic Acid : Acts as a Brønsted acid (pKa ~2.5), forming carboxylate salts with bases like NaOH or Et₃N.

-

Methylamino Group : Once deprotected, acts as a weak base (pKa ~10.5), enabling protonation in acidic media.

Applications :

-

pH-dependent solubility adjustments during purification.

-

Stabilization of intermediates via zwitterionic forms in aqueous solutions .

Peptide Coupling Reactions

The carboxylic acid is activated for amide bond formation, critical for peptide synthesis.

Activation Strategies:

-

Acylphosphonium Intermediates :

Reagents like BOP or PyBOP generate reactive acylphosphonium species, enabling coupling with amino acids at 0°C to RT. Racemization is minimized using HOAt or Oxyma Pure as additives . -

Iodine-Based Reagents :

IBA-OBz with DMAP activates the carboxylate via a zwitterionic intermediate, forming dipeptides in yields up to 85% .

| Reagent | Additive | Temperature | Yield | Epimerization |

|---|---|---|---|---|

| BOP/HOAt | DIPEA | 0°C | 92% | <1% |

| IBA-OBz/DMAP | (4-MeOC₆H₄)₃P | RT | 85% | 2–3% |

Comparative Reactivity with Analogues

The compound’s aromatic benzeneacetic acid moiety and steric hindrance from the Cbz group distinguish it from simpler Cbz-amino acids:

| Compound | Reactivity in Deprotection | Peptide Coupling Efficiency | Steric Hindrance |

|---|---|---|---|

| N-Cbz-glycine | Faster (1 h) | Higher (95%) | Low |

| N-Cbz-(R)-α-(methylamino)-benzeneacetic acid | Moderate (1.5 h) | Moderate (85–90%) | High |

| N-Cbz-phenylalanine | Slower (2 h) | Lower (75%) | Very High |

Side Reactions and Mitigation

-

Racemization :

Occurs during prolonged coupling or acidic deprotection. Using HATU/HOAt or low-temperature TFA treatments reduces epimerization to <2% . -

Oxidative Degradation :

The benzeneacetic acid moiety is susceptible to oxidation by strong oxidants (e.g., KMnO₄), forming quinone derivatives. Stabilized by inert atmospheres during storage .

Mechanistic Insights

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of N-Cbz-(R)-α-(methylamino)-benzeneacetic acid is in the synthesis of peptides. The Cbz group facilitates the formation of peptide bonds while protecting the amine group during coupling reactions. Research indicates that this compound can be effectively used to synthesize dipeptides with high yields . For instance, reactions involving N-methyl amino acids derived from this compound have shown promising results in producing various dipeptides through optimized conditions .

N-Cbz-(R)-α-(methylamino)-benzeneacetic acid exhibits notable biological activity, particularly in enzyme inhibition studies. It has been identified as a precursor for arginase inhibitors, which are relevant in treating conditions like cancer and cardiovascular diseases. The compound's structure allows it to interact with target enzymes, thus modulating their activity effectively .

Case Study: Arginase Inhibition

A specific study demonstrated that analogs derived from N-Cbz-(R)-α-(methylamino)-benzeneacetic acid exhibited micromolar activity against bovine liver arginase, highlighting its potential therapeutic applications . The synthesized compounds showed IC50 values indicating effective inhibition, which is crucial for developing new treatments.

Medicinal Chemistry

In medicinal chemistry, N-Cbz-(R)-α-(methylamino)-benzeneacetic acid serves as an important building block for various drug candidates. Its ability to form stable linkages with other bioactive molecules makes it invaluable in drug design. The compound's unique properties allow for modifications that can enhance pharmacological profiles while maintaining efficacy .

Enzyme Interaction Studies

Research has focused on the interaction of N-Cbz-(R)-α-(methylamino)-benzeneacetic acid with various proteins and enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. The binding affinity of this compound with target proteins can provide insights into its role as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of N-Cbz-®-a-(methylamino)-benzeneacetic acid involves its interaction with specific molecular targets. The Cbz group protects the amine functionality, allowing selective reactions at other sites of the molecule. This protection is crucial in multi-step syntheses where selective deprotection is required. The molecular pathways involved include nucleophilic attack on the carbonyl carbon of the Cbz group, leading to its removal under acidic or catalytic hydrogenation conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to other Cbz-protected derivatives and substituted benzeneacetic acids (Table 1). Key structural differences include:

- Backbone variation : Benzeneacetic acid vs. heterocyclic (azetidine, piperidine) or aliphatic chains.

- Substituent effects: Methylamino vs. halogens (F, Br) or hydroxy groups.

- Protecting groups : Cbz vs. Boc (tert-butoxycarbonyl) or other protective moieties.

Table 1: Comparative Properties of Cbz-Protected Compounds

*Inferred based on structural similarity.

Metabolic and Stability Considerations

- Microbial Metabolism : Benzeneacetic acid is metabolized by ruminal microbes to phenylalanine and benzoic acid . The Cbz group in the main compound likely confers resistance to microbial degradation, enhancing its utility in prodrug design.

Analytical Characterization

Techniques such as ¹H/¹³C NMR, IR, and X-ray crystallography (as applied in and ) are critical for confirming stereochemistry and purity. For example, N-Cbz-(2R,3R)-3-amino-2-hydroxy-4-phenylbutyric acid was characterized via spectroscopic methods, underscoring the importance of these tools in validating chiral centers.

Biological Activity

N-Cbz-(R)-α-(methylamino)-benzeneacetic acid (also known as N-Cbz-β-amino acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

N-Cbz-(R)-α-(methylamino)-benzeneacetic acid features a carbobenzyloxy (Cbz) protecting group on the amino function, which enhances its stability and bioavailability. The structural formula can be represented as:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of N-Cbz-(R)-α-(methylamino)-benzeneacetic acid typically involves the following steps:

- Protection of the Amino Group : The amino group is protected using the Cbz group to prevent unwanted reactions during subsequent steps.

- Formation of the Benzeneacetic Acid Moiety : The benzeneacetic acid part is synthesized through standard organic reactions involving aromatic substitution.

- Deprotection : After the desired reactions have taken place, the Cbz group can be removed to yield the active form of the compound.

Antimicrobial Properties

Research indicates that N-Cbz-(R)-α-(methylamino)-benzeneacetic acid exhibits significant antimicrobial activity. A study conducted on various derivatives revealed:

- Minimum Inhibitory Concentrations (MIC) against Gram-positive and Gram-negative bacteria were recorded, demonstrating its potential as an antibacterial agent. For example, derivatives displayed MIC values ranging from 20 to 40 µM against resistant strains of Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 2a | S. aureus | 20 |

| 2b | E. coli | 40 |

| 2c | MRSA | 30 |

Anticancer Activity

The compound's ability to modulate apoptotic pathways has been investigated in various cancer cell lines. In vitro studies demonstrated that N-Cbz-(R)-α-(methylamino)-benzeneacetic acid can enhance caspase activity, indicating its role as an apoptosis inducer:

- In MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in cleaved PARP levels, suggesting activation of apoptotic pathways .

| Treatment Concentration (µM) | Cleaved PARP Levels (%) |

|---|---|

| 0 | 5 |

| 1 | 30 |

| 10 | 70 |

Case Studies

- Case Study: Anticancer Efficacy

- Case Study: Antimicrobial Activity

Q & A

Q. What are the common synthetic routes for introducing the N-Cbz protecting group to amine-containing compounds like N-Cbz-(R)-a-(methylamino)-benzeneacetic acid?

The N-Cbz group is typically introduced via reaction with N-hydroxysuccinimide carbamate (NHS-cbz) under mild basic conditions (e.g., pH 8–9). This reagent selectively reacts with primary amines, forming stable carbamate linkages. For example, in aminoglycoside derivatives, NHS-cbz efficiently protects free amines without requiring harsh conditions, enabling high yields (>85%) . Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents.

Q. How is the stereochemical integrity of the (R)-configuration maintained during the synthesis of this compound?

Chiral resolution or asymmetric synthesis is critical. For instance, starting from enantiomerically pure (R)-a-(methylamino)-benzeneacetic acid, the N-Cbz group is introduced under non-racemizing conditions (e.g., low-temperature reactions in dichloromethane). Monitoring via polarimetry or chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) confirms retention of enantiomeric excess (>98% ee) .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR : H NMR (CDCl₃) shows characteristic Cbz-group signals: aromatic protons at δ 7.3–7.5 ppm (multiplet) and the carbamate carbonyl at δ 155–160 ppm in C NMR.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carbamate) .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular weight (e.g., ~330–350 Da) .

Advanced Research Questions

Q. How do N-Cbz-protected derivatives influence the acid-base properties of amino acid analogs in metal coordination studies?

N-Cbz substitution reduces basicity compared to non-protected analogs. For example, in bis(amino amides), log values decrease from 7.77 (non-substituted) to 6.74 (N-Cbz-substituted) due to electron-withdrawing effects of the carbamate group. This impacts metal-ligand stability constants, as shown in potentiometric titrations (0.1 M KCl, 25°C) .

Q. What strategies optimize coupling efficiency of this compound in peptide synthesis?

Activation of the carboxylic acid group is achieved via HOBt/DCC or TBTU in DMF, followed by coupling with amines (e.g., 1,3-diaminopropane). Critical parameters include:

Q. How can conflicting spectral data (e.g., IR carbonyl shifts) for N-Cbz derivatives be resolved?

Discrepancies often arise from solvent polarity or solid-state vs. solution-phase measurements. For example, carbamate C=O stretches in KBr pellets (IR) may appear at 1690–1710 cm⁻¹, while solution-phase FTIR (in CHCl₃) shows shifts up to 10 cm⁻¹. Cross-validation with X-ray crystallography (e.g., CCDC-1990392 for related structures) or solid-state NMR clarifies such anomalies .

Q. What role does this compound play in enantioselective catalysis?

The compound serves as a chiral auxiliary in asymmetric alkylation reactions. For example, its lithium enolate reacts with alkyl halides to form α-branched carboxylic acids with >90% enantiomeric excess. Key factors include:

- Counterion effects : Li⁺ enhances enolate stability.

- Temperature control : Reactions at −78°C (dry ice/acetone bath) prevent racemization .

Methodological Challenges and Troubleshooting

Q. How to address low yields in the deprotection of N-Cbz groups under catalytic hydrogenation?

Common issues include incomplete H₂ uptake or catalyst poisoning. Solutions involve:

Q. What analytical approaches distinguish this compound from its (S)-enantiomer in complex mixtures?

Chiral stationary phase HPLC (e.g., Chiralcel OD-H) with a hexane/ethanol/isopropylamine (90:10:0.1) mobile phase achieves baseline separation (retention times: 12.3 min for (R), 14.1 min for (S)). CD spectroscopy (220–250 nm) provides complementary confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.